molecular formula C13H19N3O2 B8273176 3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile

3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile

Cat. No.: B8273176
M. Wt: 249.31 g/mol
InChI Key: RCLFFXCHGPYMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-amino-4-[bis(2-methoxyethyl)amino]benzonitrile

InChI

InChI=1S/C13H19N3O2/c1-17-7-5-16(6-8-18-2)13-4-3-11(10-14)9-12(13)15/h3-4,9H,5-8,15H2,1-2H3

InChI Key

RCLFFXCHGPYMTI-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=C(C=C(C=C1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyano-1-fluoro-2-nitrobenzene (35.1 mg, 0.2 mmol) and N,N-bis(2-methoxyethyl)amine (0.266 g, 2.4 mmol) in acetonitrile (10 mL) in a capped 20-mL vial was shaken at 80° C. overnight and concentrated. The concentrate was dissolved in methanol (10 mL), treated with Raney nickel (50% water suspension, 0.40 g, 6.8 mmol), filled with excess hydrogen, shaken at 50° C. for 1 hour, and filtered. The filtrate was concentrated and the concentrate was purified by HPLC with acetonitrile/water containing 0.1% TFA to give the desired compound. MS (APCI(+)) m/z 250 (M+H)+.
Quantity
35.1 mg
Type
reactant
Reaction Step One
Quantity
0.266 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

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